![molecular formula C10H14ClF2N B1488055 1-(2,4-Difluorophenyl)butan-1-amine hydrochloride CAS No. 2098086-49-6](/img/structure/B1488055.png)
1-(2,4-Difluorophenyl)butan-1-amine hydrochloride
Overview
Description
1-(2,4-Difluorophenyl)butan-1-amine hydrochloride, also known as DFUB, is a chemical compound with the molecular formula C10H14ClF2N. It has a molecular weight of 221.67 g/mol. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(2,4-Difluorophenyl)butan-1-amine is1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3
. This indicates that the molecule consists of a butan-1-amine chain with a 2,4-difluorophenyl group attached. Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 185.22 and a molecular formula of C10H14ClF2N.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Aminolysis Reactions : The study of aminolysis reactions involving similar compounds has been reported, where sterically unshielded amines reacted under specific conditions, highlighting the importance of the chemical environment and the structure of the amines involved in determining reaction outcomes (Novakov et al., 2017).
Crystal Structures of Derivatives : Research on butyrate and 1,3-dioxane derivatives has contributed to our understanding of crystal structures and the significance of hydrogen bonding in the formation of stable compounds (Jebas et al., 2013).
Biochemical Applications
- Bioassay Development : The construction of a minilibrary for amide-forming reactions and its application in bioassays for cytotoxicity screening against cancer cells has been investigated, demonstrating the utility of similar compounds in medicinal chemistry and drug discovery (Chiang et al., 2009).
Analytical Chemistry
- Improvement in Analytical Methods : Studies have utilized related compounds to enhance the detection and quantification of aromatic amines in consumer products, showcasing the role of such compounds in developing more sensitive and accurate analytical techniques (Lizier & Zanoni, 2012).
Materials Science
- Optoelectronic Devices : Research into novel 2,4-difluorophenyl-functionalized arylamine has explored its use in organic light-emitting devices, indicating the potential of such compounds in improving the efficiency and performance of optoelectronic materials (Li et al., 2012).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2,4-difluorophenyl)butan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-2-3-10(13)8-5-4-7(11)6-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVSWOMYTISDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)butan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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